molecular formula C20H28N2S B10881381 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[4-(methylsulfanyl)benzyl]piperazine

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[4-(methylsulfanyl)benzyl]piperazine

Cat. No.: B10881381
M. Wt: 328.5 g/mol
InChI Key: VZRFWQOUJLHFRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Bicyclo[221]hept-5-en-2-ylmethyl)-4-[4-(methylsulfanyl)benzyl]piperazine is a complex organic compound featuring a bicyclic structure and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[4-(methylsulfanyl)benzyl]piperazine typically involves multiple steps:

    Formation of the Bicyclic Intermediate: The bicyclo[2.2.1]hept-5-en-2-ylmethyl group can be synthesized through a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile.

    Attachment of the Piperazine Ring: The bicyclic intermediate is then reacted with piperazine under suitable conditions, often involving a base such as sodium hydride to facilitate the nucleophilic substitution.

    Introduction of the Methylsulfanylbenzyl Group: The final step involves the reaction of the intermediate with 4-(methylsulfanyl)benzyl chloride in the presence of a base to form the desired product.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[4-(methylsulfanyl)benzyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The bicyclic double bond can be reduced using hydrogenation techniques.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Bases like sodium hydride or potassium carbonate in aprotic solvents.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated bicyclic compounds.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[4-(methylsulfanyl)benzyl]piperazine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting the central nervous system.

    Biological Studies: Its unique structure allows it to interact with various biological targets, making it useful in studying receptor-ligand interactions.

    Materials Science: The compound’s stability and structural properties make it a candidate for developing new materials with specific mechanical or chemical properties.

Mechanism of Action

The mechanism by which 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[4-(methylsulfanyl)benzyl]piperazine exerts its effects depends on its application:

    Molecular Targets: It may interact with neurotransmitter receptors or enzymes, modulating their activity.

    Pathways Involved: The compound could influence signaling pathways related to neurotransmission, inflammation, or cell proliferation.

Comparison with Similar Compounds

    1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine: Lacks the methylsulfanylbenzyl group, making it less versatile in certain applications.

    4-[4-(Methylsulfanyl)benzyl]piperazine: Lacks the bicyclic structure, which may affect its stability and reactivity.

Uniqueness: 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[4-(methylsulfanyl)benzyl]piperazine is unique due to its combination of a bicyclic structure and a piperazine ring with a methylsulfanylbenzyl group. This combination provides a balance of stability, reactivity, and potential biological activity that is not found in simpler analogs.

Properties

Molecular Formula

C20H28N2S

Molecular Weight

328.5 g/mol

IUPAC Name

1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-[(4-methylsulfanylphenyl)methyl]piperazine

InChI

InChI=1S/C20H28N2S/c1-23-20-6-3-16(4-7-20)14-21-8-10-22(11-9-21)15-19-13-17-2-5-18(19)12-17/h2-7,17-19H,8-15H2,1H3

InChI Key

VZRFWQOUJLHFRJ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)CN2CCN(CC2)CC3CC4CC3C=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.